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Abstract
NeuroCompound-Z is an investigational small molecule being developed for treatment-resistant

depression. It functions as a potent and selective, non-competitive antagonist of the N-methyl-

D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the

preclinical and early-phase clinical pharmacokinetic (PK) and pharmacodynamic (PD)

properties of NeuroCompound-Z. All data presented herein are derived from foundational

studies designed to characterize its profile as a central nervous system (CNS) therapeutic

agent. The detailed experimental protocols, data tables, and pathway visualizations are

intended to provide a thorough understanding for research and development purposes.

Pharmacokinetics (ADME)
The pharmacokinetic profile of NeuroCompound-Z was characterized through a series of in

vitro, preclinical (rodent and non-human primate models), and Phase I clinical studies. The

compound exhibits properties suitable for once-daily oral administration.

Absorption
Following oral administration, NeuroCompound-Z is rapidly absorbed, with a mean time to

maximum plasma concentration (Tmax) of approximately 1.5 hours. It exhibits dose-

proportional exposure across the therapeutic dose range. The absolute oral bioavailability is

estimated to be 85% in humans.
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Distribution
NeuroCompound-Z is highly permeable and readily crosses the blood-brain barrier, a critical

feature for a CNS-targeted therapeutic. It has a large volume of distribution (Vd), indicating

extensive tissue uptake. Plasma protein binding is moderate, at approximately 65%, and is

independent of concentration.

Metabolism
The compound is primarily metabolized in the liver via cytochrome P450 enzymes, with

CYP3A4 being the major contributor and a minor pathway mediated by CYP2D6. Two primary

inactive metabolites, M1 (hydroxylated) and M2 (N-dealkylated), have been identified.

Excretion
The mean terminal elimination half-life (t½) of NeuroCompound-Z is approximately 24 hours,

supporting a once-daily dosing regimen. Elimination occurs through both renal and fecal

routes, with approximately 60% of the administered dose recovered in urine (5% as unchanged

parent drug) and 30% in feces.

Table 1: Summary of Human Pharmacokinetic
Parameters for NeuroCompound-Z
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Parameter Value Units

Absorption

Tmax (Time to Peak

Concentration)
1.5 (± 0.5) hours

Cmax (Peak Concentration at

50mg)
250 (± 45) ng/mL

AUC₀-∞ (Area Under the

Curve)
4800 (± 900) ng·h/mL

Bioavailability (F) ~85 %

Distribution

Vd/F (Apparent Volume of

Dist.)
350 L

Protein Binding 65 %

Metabolism

Primary Enzymes CYP3A4, CYP2D6 -

Major Metabolites M1 (inactive), M2 (inactive) -

Excretion

t½ (Elimination Half-life) 24 (± 4) hours

CL/F (Apparent Clearance) 10.4 L/h

Route of Elimination Renal (60%), Fecal (30%) -

Pharmacodynamics
Mechanism of Action
NeuroCompound-Z exerts its therapeutic effect by selectively blocking the ion channel of the

NMDA receptor, a key glutamate receptor in the brain. By antagonizing the NMDA receptor, it

modulates glutamatergic neurotransmission, which is dysregulated in depressive disorders.
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This action leads to downstream effects on neurotrophic factor expression and synaptic

plasticity, which are believed to underlie its rapid antidepressant effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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